Mal-PEG4-CH2COOH

Vue d'ensemble

Description

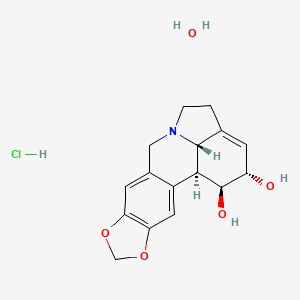

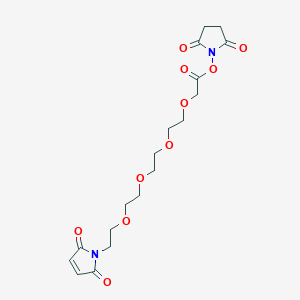

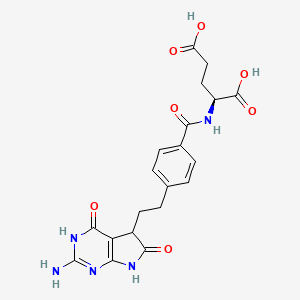

Mal-PEG4-CH2COOH, also known as m-PEG4-CH2COOH, is a non-cleavable linker for bio-conjugation . It contains a -CH3 group and a COOH/Carboxylic Acid group linked through a linear PEG chain . It has a chemical formula of C11H22O7 and a molecular weight of 266.29 .

Molecular Structure Analysis

The molecular structure of Mal-PEG4-CH2COOH is defined by its chemical formula, C11H22O7 . It contains a -CH3 group and a COOH/Carboxylic Acid group linked through a linear PEG chain .Chemical Reactions Analysis

Mal-PEG4-CH2COOH is a part of the larger family of mPEG linkers, which are known to be used in various chemical reactions. For example, a related compound, Maleimide-PEG4-DBCO, can undergo a copper-free azide-alkyne cycloaddition reaction to form a stable triazole linkage with an azide-labeled coupling partner .Physical And Chemical Properties Analysis

Mal-PEG4-CH2COOH has a chemical formula of C11H22O7 and a molecular weight of 266.29 .Applications De Recherche Scientifique

Spectrophotometric Analysis in PEGylation Reactions

Methoxy(polyethylene glycol)-maleimide (mPEG-mal), a derivative of PEG, is utilized in thiol PEGylation of protein molecules, significantly contributing to drug delivery studies. A spectrophotometric method was developed for quantifying mPEG-mal in thiol PEGylation reaction mixtures, addressing challenges in its quantitative analysis due to degradation in aqueous media (Nanda et al., 2016).

Protein Analysis and Stability

In protein analysis, particularly in SDS‐PAGE, PEG‐maleimide (MAL) is frequently used for site-specific pegylation of therapeutic proteins. However, it was observed that the C–S linkage between protein and PEG‐MAL can degrade, shedding the PEG chain, which points towards a potential degradation route for maleimide‐thiol conjugate (Zhang et al., 2015).

Drug Delivery and Biophysics

Poly(ethylene glycol) modified lipids (PEG‐lipid) containing ε‐maleimido lysine (Mal) were synthesized and conjugated with salmon calcitonin, demonstrating the potential of Mal-PEG4-CH2COOH in drug delivery and exploring its biophysical properties (Cheng & Lim, 2010).

Enhanced Circulation Half-Life

Site-specific PEGylation using a novel N-terminal modified peptide (Mal-Tα1) was employed to enhance the half-life of Thymosin alpha 1, an immune-modulating agent. This study demonstrated that N-terminal Mal-Tα1 is an effective strategy for enhancing the circulation half-life of therapeutic peptides (Peng et al., 2019).

Cancer Cell Targeting

Multifunctional polymeric micelles using PEG-b-PLL(Mal) were created for targeted cancer cell treatment. These micelles enhance cancer cell uptake and respond to the cancer cell secreted protease MMP-2 to release anticancer drugs in a targeted manner (Chen et al., 2015).

Bypassing Multidrug Resistance

Antibody-maytansinoid conjugates using a hydrophilic linker PEG(4)Mal showed effectiveness in killing MDR1-expressing cancer cells. This suggests a pathway for developing ADCs that bypass multidrug resistance (Kovtun et al., 2010).

Nanoparticle Synthesis for Medical Applications

AuFe nanoparticles were synthesized using PEG and Mal for applications in drug delivery, hyperthermia, and photodynamic therapy, demonstrating Mal-PEG4-CH2COOH's role in developing nanohybrids for biomedical applications (Gonçalves et al., 2018).

Analytical Chemistry in PEGylation

The separation and detection of mono-maleimide-polyethylene glycol (mono-mal-PEG) were enhanced using reversed-phase high-pressure liquid chromatography, crucial for assessing the quality of mono-mal-PEG as a raw material in protein PEGylation (Tang et al., 2012).

Photodegradation of PEG

Studies on the photodegradation of poly(ethylene glycol) in aqueous solutions using the photo-Fenton and H2O2/UV processes revealed insights into the degradation pathways of PEG, important for environmental and biodegradation applications (Giroto et al., 2010).

Oxidative Degradation of PEG

Mass spectrometry investigation into the oxidative degradation of PEG helped in understanding the degradation products and mechanisms, providing important insights for its applications in biomedical and material fields (Payne et al., 2020).

Bioconjugation and Biomedical Applications

Chitosan conjugated with maleimide (CS-Mal) was proposed as a precursor for bioconjugation, showing potential in developing biomaterials like injectable adhesive gels, which are biocompatible and show antimicrobial activity (Matsumoto et al., 2016).

Propriétés

IUPAC Name |

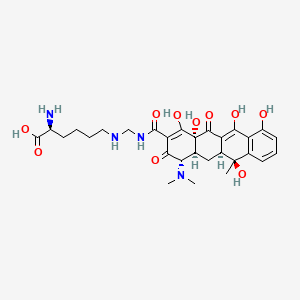

2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO8/c16-12-1-2-13(17)15(12)3-4-20-5-6-21-7-8-22-9-10-23-11-14(18)19/h1-2H,3-11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIJGYJSVGSTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mal-PEG4-CH2COOH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one](/img/structure/B608742.png)

![N-[(2r)-2-(4'-Cyanobiphenyl-4-Yl)propyl]propane-2-Sulfonamide](/img/structure/B608747.png)